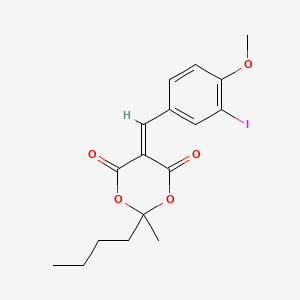![molecular formula C21H22FN3O B4948172 4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B4948172.png)
4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the pyrazole family of compounds, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}morpholine is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It may also modulate the activity of immune cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). It can also modulate the activity of immune cells, such as T cells and macrophages. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}morpholine in lab experiments is its potential as a selective inhibitor of certain enzymes and signaling pathways. This can allow researchers to investigate the role of these enzymes and pathways in various biological processes. However, one limitation is that the compound may have off-target effects or interact with other molecules in the cell, which can complicate interpretation of the results.
Direcciones Futuras
There are several future directions for research on 4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}morpholine. One area of interest is its potential as an anticancer agent, particularly in combination with other drugs or therapies. Another area of interest is its potential as an anti-inflammatory agent, particularly in the treatment of autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}morpholine has been described in the literature. It involves the reaction of 3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde with morpholine in the presence of a base and a catalyst. The resulting product is a white crystalline solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
4-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}morpholine has been investigated for a variety of scientific research applications. One area of interest is its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated for its potential as an anti-inflammatory agent and as a modulator of the immune system.
Propiedades
IUPAC Name |
4-[[3-(3-fluorophenyl)-1-(3-methylphenyl)pyrazol-4-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-16-4-2-7-20(12-16)25-15-18(14-24-8-10-26-11-9-24)21(23-25)17-5-3-6-19(22)13-17/h2-7,12-13,15H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODRSXDUQOHNIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=C(C(=N2)C3=CC(=CC=C3)F)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-cyclopropyl-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B4948092.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-{[3-(hydroxymethyl)phenyl]diazenyl}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4948097.png)
![3-chloro-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4948106.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B4948116.png)
![3'-{1-[(3-methyl-2-pyridinyl)methyl]-1H-pyrazol-3-yl}-3-biphenylcarbonitrile](/img/structure/B4948131.png)

![ethyl 4-(2-chlorobenzyl)-1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4948164.png)
![2-(3-nitro-1H-pyrazol-1-yl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4948173.png)

![N~2~-(3-chlorophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4948201.png)

![5-methyl-2-(4-nitrophenyl)-4-{1-[(2-phenylethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4948212.png)
![4-(2-methylphenyl)-1-[(2-oxo-2-phenylethyl)thio]-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4948220.png)
![1-(2,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4948227.png)
